molecular formula C7H4BrFO2 B169379 3-Bromo-5-fluoro-4-hydroxybenzaldehyde CAS No. 185345-46-4

3-Bromo-5-fluoro-4-hydroxybenzaldehyde

Cat. No. B169379
M. Wt: 219.01 g/mol
InChI Key: FSLFKQZWBRMALB-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrFO2 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde consists of a benzene ring with bromo, fluoro, hydroxy, and aldehyde functional groups . The molecular weight is 219.01 .


Physical And Chemical Properties Analysis

3-Bromo-5-fluoro-4-hydroxybenzaldehyde is a solid at room temperature . It has a predicted boiling point of 238.9±35.0 °C and a predicted density of 1.826±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

  • Organic Synthesis
    • Application : 3-Bromo-4-hydroxybenzaldehyde is used as an intermediate in organic syntheses . It is used to produce other chemicals like 5-Brom-4-hydroxy-b-nitrostyrol .
    • Results or Outcomes : The outcome of using 3-Bromo-4-hydroxybenzaldehyde in organic synthesis would be the production of the target compound, such as 5-Brom-4-hydroxy-b-nitrostyrol . The yield and purity of the product would depend on the specific reaction conditions and procedures used.
  • Synthesis of Curcuminoid Analogues

    • Application : 3-Fluoro-4-hydroxybenzaldehyde, a compound similar to 3-Bromo-5-fluoro-4-hydroxybenzaldehyde, is used to synthesise analogues of curcuminoid with ketones through aldol condensation .
    • Results or Outcomes : The outcome of using 3-Fluoro-4-hydroxybenzaldehyde in organic synthesis would be the production of the target compound, such as curcuminoid analogues . The yield and purity of the product would depend on the specific reaction conditions and procedures used.
  • Development of Anticancer Agents

    • Application : Monoclonal antibodies have been developed as anticancer agents to block immune checkpoint pathways associated with programmed cell death 1 (PD-1) and its ligand PD-L1 . While the specific role of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde in this process is not mentioned, it’s possible that it could be used in the synthesis of these antibodies or related compounds.
    • Results or Outcomes : The outcome of using 3-Bromo-5-fluoro-4-hydroxybenzaldehyde in the development of anticancer agents would be the production of the target compound, such as monoclonal antibodies . The yield and purity of the product would depend on the specific reaction conditions and procedures used.
  • Dye-Sensitized Solar Cells (DSSCs) and OLEDs

    • Application : The Schiff bases synthesised from 5-Bromo-3-fluorosalicylaldehyde, a compound similar to 3-Bromo-5-fluoro-4-hydroxybenzaldehyde, are bidentate/tetradentate ligands. They can further form coordination complexes that are used as dyes in OLED and dye-sensitized solar cells (DSSCs with power conversion efficiency circa 7.7 %) .
    • Results or Outcomes : The outcome of using 5-Bromo-3-fluorosalicylaldehyde in the development of DSSCs and OLEDs would be the production of the target compound, such as Schiff bases . The yield and purity of the product would depend on the specific reaction conditions and procedures used.

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-5-fluoro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLFKQZWBRMALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595694
Record name 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoro-4-hydroxybenzaldehyde

CAS RN

185345-46-4
Record name 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-fluoro-4-hydroxybenzaldehyde (700 mg, 5.0 mmol) in acetic acid (5 mL) and dichloromethane (5 mL) was added bromine (0.5 mL, 9.8 mmol) at 0° C. The resulting mixture was stirred at 20° C. for 7 hours and then it was poured into water (50 mL), filtrated, the filtered cake was dried to give Intermediate 77 (700 mg, yield 64%).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
64%

Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-4-hydroxybenzaldehyde (2 g, 14.3 mmol, 1 eq, Oakwood Products, Inc., West Columbia, S.C., USA) in acetic acid (60 mL), was added a solution of bromine (2.7 g, 17.0 mmol, 1.2 eq) in acetic acid (10 mL), and the mixture was stirred at 45° C. for 26 h. After concentration in vacuo, brine (50 mL) was added to the residue and the mixture was extracted with EtOAc (3×80 mL). The combined organic layers were dried (Na2SO4), concentrated in vacuo, and purified by reversed phase semi-preparative .HPLC to afford 1.5 g (48%) of 3-bromo-5-fluoro-4-hydroxybenzaldehyde (26).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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